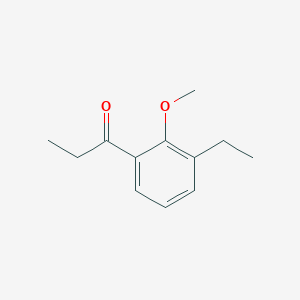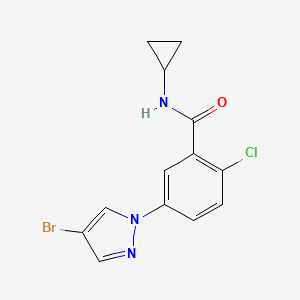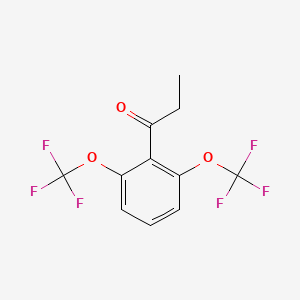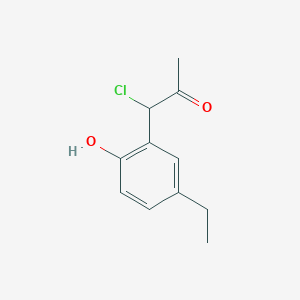
N-(12-hydroxydodecyl)phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(12-hydroxydodecyl)phthalimide is a compound belonging to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(12-hydroxydodecyl)phthalimide typically involves the reaction of phthalic anhydride with 12-hydroxydodecylamine. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The mixture is heated to facilitate the formation of the phthalimide ring through a condensation reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and efficient heat transfer, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(12-hydroxydodecyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phthalimide ring can be reduced to form phthalamic acid or phthalic acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of 12-oxododecylphthalimide or 12-carboxydodecylphthalimide.
Reduction: Formation of phthalamic acid derivatives.
Substitution: Formation of N-(12-substituted dodecyl)phthalimide derivatives.
Aplicaciones Científicas De Investigación
N-(12-hydroxydodecyl)phthalimide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(12-hydroxydodecyl)phthalimide involves its interaction with biological membranes due to its amphiphilic structure. The hydroxyl group can form hydrogen bonds with membrane components, while the hydrophobic dodecyl chain interacts with the lipid bilayer. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the phthalimide core can interact with specific enzymes or receptors, modulating their activity and exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
N-(12-hydroxydodecyl)succinimide: Similar structure but with a succinimide core instead of a phthalimide core.
N-(12-hydroxydodecyl)maleimide: Contains a maleimide core, offering different reactivity and applications.
N-(12-hydroxydodecyl)isoindoline: Features an isoindoline core, providing unique chemical properties.
Uniqueness: N-(12-hydroxydodecyl)phthalimide stands out due to its phthalimide core, which imparts unique chemical reactivity and biological activity. The presence of the 12-hydroxydodecyl chain enhances its amphiphilic nature, making it suitable for applications in drug delivery and as a surfactant. Its ability to undergo various chemical transformations further broadens its utility in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C20H29NO3 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-(12-hydroxydodecyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H29NO3/c22-16-12-8-6-4-2-1-3-5-7-11-15-21-19(23)17-13-9-10-14-18(17)20(21)24/h9-10,13-14,22H,1-8,11-12,15-16H2 |
Clave InChI |
AZSATGGUIIEDIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060572.png)
![7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14060574.png)

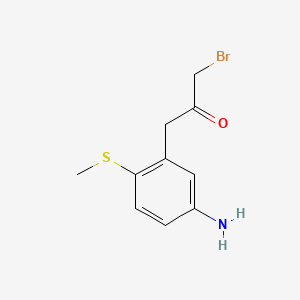
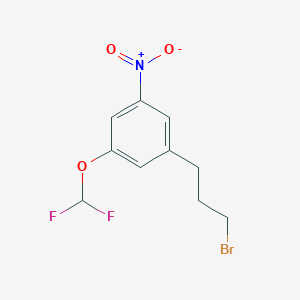
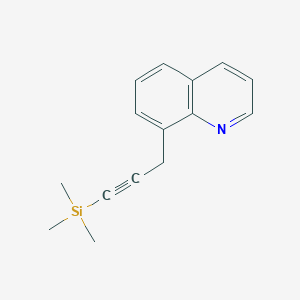
![benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate](/img/structure/B14060605.png)


![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)
